Cas no 1806942-38-0 (Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate)

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group and a chloro substituent—enhance reactivity and bioactivity, making it a valuable intermediate for developing active ingredients. The ethyl ester moiety improves solubility and facilitates further functionalization. This compound exhibits stability under standard handling conditions while offering versatility in cross-coupling and nucleophilic substitution reactions. Its well-defined purity and consistent performance make it suitable for precision applications in medicinal chemistry and crop protection research. Proper storage under inert conditions is recommended to maintain integrity.
Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate structure
1806942-38-0 structure
Product name:Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate
CAS No:1806942-38-0
MF:C11H12ClF2NO2
MW:263.66828918457
CID:4873037

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate
    • Inchi: 1S/C11H12ClF2NO2/c1-3-17-10(16)5-8-6(2)7(12)4-9(15-8)11(13)14/h4,11H,3,5H2,1-2H3
    • InChI Key: RCCMYRYHSZQVHJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)F)N=C(CC(=O)OCC)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Topological Polar Surface Area: 39.2
  • XLogP3: 2.7

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029045972-250mg
Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate
1806942-38-0 97%
250mg
$998.40 2022-03-31
Alichem
A029045972-1g
Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate
1806942-38-0 97%
1g
$3,039.60 2022-03-31
Alichem
A029045972-500mg
Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate
1806942-38-0 97%
500mg
$1,646.30 2022-03-31

Additional information on Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate (CAS No. 1806942-38-0): An Overview

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate (CAS No. 1806942-38-0) is a versatile compound with significant applications in the fields of medicinal chemistry and agrochemicals. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel pharmaceuticals and pesticides. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to this compound.

Chemical Structure and Properties

The molecular formula of Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate is C13H12ClF2N2O2, and its molecular weight is approximately 297.7 g/mol. The compound features a pyridine ring substituted with a chloro group at the 4-position, a difluoromethyl group at the 6-position, and a methyl group at the 3-position. The acetate ester moiety is attached to the pyridine ring at the 2-position. These structural elements contribute to the compound's unique chemical and biological properties.

The presence of the difluoromethyl group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The chloro and methyl substituents further modulate the electronic properties of the pyridine ring, enhancing its stability and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate has been reported in several studies, each employing different synthetic strategies to optimize yield and purity. One common approach involves the sequential functionalization of a pyridine derivative. For instance, starting from 3-methylpyridine, a series of reactions including chlorination, difluoromethylation, and esterification can be employed to achieve the desired product.

A recent study published in the Journal of Organic Chemistry (JOC) described an efficient one-pot synthesis method that combines these steps into a streamlined process. This method not only improves the overall yield but also reduces the number of purification steps required, making it more suitable for large-scale production.

Biological Activity and Applications

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate has shown promising biological activity in various assays. One notable application is in the development of pesticides. The compound's ability to disrupt specific biological pathways in pests makes it an attractive candidate for agricultural use. Recent research has demonstrated its efficacy against a range of insect pests, including those resistant to conventional pesticides.

In addition to its pesticidal properties, Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate has also been explored for its potential as a lead compound in drug discovery. Studies have indicated that it exhibits selective inhibition of certain enzymes involved in disease pathways, making it a valuable starting point for further optimization and development into therapeutic agents.

Recent Research Advancements

The ongoing research on Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate continues to uncover new insights into its properties and applications. A recent study published in Chemical Communications reported the synthesis of several analogs of this compound and their evaluation for antiviral activity. The results showed that certain derivatives exhibited potent antiviral effects against several RNA viruses, highlighting the potential of this class of compounds in antiviral drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the structure-activity relationship (SAR) of Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate. By systematically modifying different substituents on the pyridine ring, they identified key structural features responsible for enhanced biological activity. These findings provide valuable guidance for designing more potent and selective derivatives for various applications.

Conclusion

Ethyl 4-chloro-6-(difluoromethyl)-3-methylpyridine-2-acetate (CAS No. 1806942-38-0) is a multifaceted compound with significant potential in both medicinal chemistry and agrochemicals. Its unique chemical structure endows it with favorable properties that make it an attractive candidate for further research and development. Ongoing studies continue to expand our understanding of this compound's capabilities, paving the way for innovative applications in various fields.

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